molecular formula C14H20N2O3S B2521075 N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1396865-86-3

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2521075
CAS No.: 1396865-86-3
M. Wt: 296.39
InChI Key: XTMKNAOIUIBKIM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-(4-(dimethylamino)but-2-yn-1-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum on carbon may be employed to facilitate the reaction, and the process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dimethylamino and methoxy-methylbenzenesulfonamide groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12-11-13(7-8-14(12)19-4)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMKNAOIUIBKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCN(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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